Nortrachelogenin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Nortrachelogenin is a naturally occurring triterpenoid compound found in plants. It is a type of saponin, a group of compounds with a wide range of biological activities. This compound has been studied extensively for its potential medicinal benefits, including anti-inflammatory, anticancer, and immunomodulatory activities.

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties : Nortrachelogenin shows significant anti-inflammatory effects. It was found to reduce inflammation in mouse models and inhibit the production of inflammatory factors like nitric oxide, prostaglandin E2, interleukin-6, and monocyte chemotactic protein-1. This suggests its potential use in developing anti-inflammatory treatments (Laavola et al., 2016).

Effects on Central Nervous System : this compound has been observed to produce depressive effects on the central nervous system in animal models, indicating its potential for research in neurological and psychiatric conditions (Kato, Hashimoto, & Kidokor, 1979).

Fibrosis Treatment : It attenuates alternative macrophage activation and reduces fibrosis in murine models. This implies its potential therapeutic application in treating fibrosing conditions (Pemmari et al., 2018).

Antifungal Properties : this compound has been shown to elicit an apoptotic response in Candida albicans, indicating its potential as an antifungal agent (Lee, Woo, & Lee, 2016).

Antibacterial Effects : Studies reveal that this compound exhibits antibacterial effects, especially against Escherichia coli O157, by disrupting the cytoplasmic membrane. This highlights its potential for development into antibiotic drugs (Lee et al., 2015).

Antitumor and Antileukemic Properties : this compound has shown effectiveness against leukemia and cancer in traditional Chinese medicine, as well as in inhibiting HIV-1 in vitro, indicating its potential in antitumor and antileukemic therapy (Hu et al., 2000).

Inhibition of Nitric Oxide Production : It has been found to inhibit nitric oxide production, which has implications in anti-allergic and anti-inflammatory research (Wang, Unehara, & Kitanaka, 2005).

Mecanismo De Acción

Target of Action

Nortrachelogenin, a lignan belonging to a group of polyphenolic compounds , primarily targets pathogenic bacteria, including antibiotic-resistant strains . It has shown efficacy against Escherichia coli O157 and several pathogenic fungi .

Mode of Action

This compound interacts with its targets by disorganizing and perturbing the cytoplasmic membrane . This interaction results in an increase in the permeability of the plasma membrane, as evidenced by the penetration of SYTOX Green into bacterial cells . An increase in fluorescence intensity using bis-(1,3-dibutylbarbituric acid) trimethine oxonol [DiBAC 4 (3)] and 3,3′-dipropylthiacarbocyanine iodide [DiSC 3 (5)] was also observed, indicating membrane depolarization .

Biochemical Pathways

The action of this compound affects the integrity of the cytoplasmic membrane, leading to potassium ion efflux from the cytosol into the extracellular matrix . This indicates that cellular damage due to this compound treatment results in the loss of intracellular components .

Result of Action

The result of this compound’s action is the disruption of the cytoplasmic membrane, leading to the loss of intracellular components . This disruption is visualized by the release of calcein from giant unilamellar vesicles . The compound’s antibacterial effect is demonstrated by its ability to disorganize and perturb the cytoplasmic membrane .

Action Environment

It is known that this compound exhibits its antibacterial effects in a variety of environments, including those inhabited by pathogenic bacteria .

Análisis Bioquímico

Biochemical Properties

Nortrachelogenin has been found to interact with various biomolecules, particularly in the context of its antibacterial effects . It has been observed to disrupt the plasma membrane of bacterial cells, leading to an increase in membrane permeability . This disruption allows for the efflux of potassium ions from the cytosol into the extracellular matrix, indicating that cellular damage due to this compound treatment results in the loss of intracellular components .

Cellular Effects

This compound has demonstrated significant effects on various types of cells. In bacterial cells, it has been found to exert antibacterial effects by disorganizing and perturbing the cytoplasmic membrane . In mammalian cells, this compound has been shown to have antitumor activities against breast and lung cancer cells .

Molecular Mechanism

The molecular mechanism of this compound’s action is related to its interaction with the plasma membrane of cells . It disrupts the membrane, leading to increased permeability and the subsequent loss of intracellular components . This disruption of the membrane is thought to be a key factor in this compound’s antibacterial effects .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, it has been observed that the compound’s antibacterial effects occur upon treatment and continue as long as the compound is present .

Dosage Effects in Animal Models

In animal models, this compound has been shown to reduce inflammation. In a study on carrageenan-induced paw inflammation in mice, this compound significantly attenuated the inflammation .

Metabolic Pathways

This compound is produced by secondary metabolic pathways . Detailed information about the specific metabolic pathways that this compound is involved in is currently limited.

Transport and Distribution

The transport and distribution of this compound within cells and tissues have not been extensively studied. Given its observed effects on the plasma membrane, it is likely that this compound interacts with the membrane to exert its effects .

Subcellular Localization

Given its observed interactions with the plasma membrane, it is likely that this compound localizes to the membrane to exert its effects .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Nortrachelogenin can be achieved through a series of chemical reactions starting from commercially available starting materials.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "sodium borohydride", "acetic acid", "sodium hydroxide", "methyl iodide", "palladium on carbon" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethoxybenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide to form 3,4-dimethoxychalcone.", "Step 2: Reduction of 3,4-dimethoxychalcone with sodium borohydride in ethanol to form 3,4-dimethoxyphenethyl alcohol.", "Step 3: Conversion of 3,4-dimethoxyphenethyl alcohol to the corresponding mesylate using mesyl chloride and triethylamine.", "Step 4: Reaction of the mesylate with sodium iodide in acetone to form the corresponding iodide.", "Step 5: Alkylation of the iodide with methyl iodide in the presence of sodium hydroxide to form the corresponding methyl ether.", "Step 6: Hydrogenation of the methyl ether using palladium on carbon in ethanol to form Nortrachelogenin." ] } | |

Número CAS |

34444-37-6 |

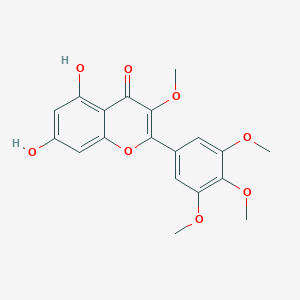

Fórmula molecular |

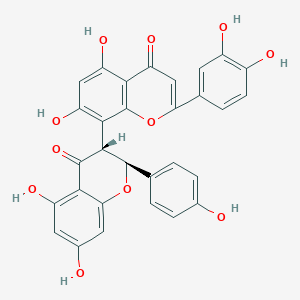

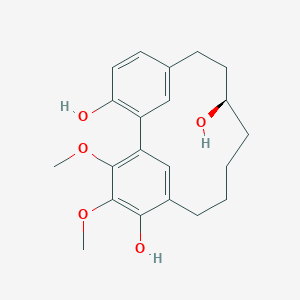

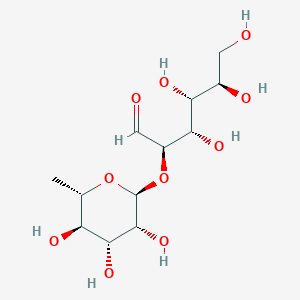

C20H22O7 |

Peso molecular |

374.4 g/mol |

Nombre IUPAC |

(3S)-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one |

InChI |

InChI=1S/C20H22O7/c1-25-17-8-12(3-5-15(17)21)7-14-11-27-19(23)20(14,24)10-13-4-6-16(22)18(9-13)26-2/h3-6,8-9,14,21-22,24H,7,10-11H2,1-2H3/t14?,20-/m0/s1 |

Clave InChI |

ZITBJWXLODLDRH-LGTGAQBVSA-N |

SMILES isomérico |

COC1=C(C=CC(=C1)CC2COC(=O)[C@@]2(CC3=CC(=C(C=C3)O)OC)O)O |

SMILES |

COC1=C(C=CC(=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)O)OC)O)O |

SMILES canónico |

COC1=C(C=CC(=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)O)OC)O)O |

Otros números CAS |

34444-37-6 |

Pictogramas |

Environmental Hazard |

Sinónimos |

8'-(R)-4,4',8-trihydroxy-3,3'-dimethoxylignanolide dihydro-3-hydroxy-3,4-bis((4-hydroxy-3-methoxyphenyl)methyl)-2(3H)-furanone nortrachelogenin nortrachelogenin, (3R-cis)-isomer wikstromol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.